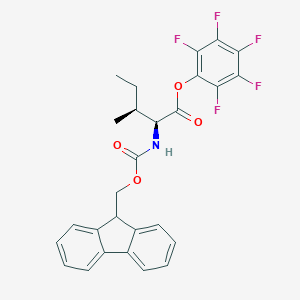

Fmoc-Ile-OPfp

Descripción general

Descripción

Fmoc-Ile-OPfp: N-α-Fmoc-L-isoleucine pentafluorophenyl ester , is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive ester that facilitates the coupling of amino acids.

Aplicaciones Científicas De Investigación

Síntesis de péptidos en fase sólida (SPPS)

Fmoc-Ile-OPfp: se utiliza ampliamente en el campo de la síntesis de péptidos en fase sólida. Es un derivado del aminoácido isoleucina que está protegido por el grupo Fmoc, que es un grupo protector común utilizado en SPPS. Este compuesto permite la incorporación de isoleucina en cadenas peptídicas al tiempo que evita reacciones secundarias no deseadas. Después de ensamblar la cadena peptídica, el grupo Fmoc se puede eliminar en condiciones básicas suaves, dejando intacto el residuo de isoleucina .

Bibliotecas de péptidos

En el desarrollo de bibliotecas de péptidos, This compound sirve como un bloque de construcción crucial. Las bibliotecas de péptidos son esenciales para la detección de alto rendimiento de péptidos para diversas actividades biológicas. El uso de this compound asegura que cada péptido se sintetice con alta fidelidad y consistencia, lo cual es vital para la confiabilidad de los resultados de detección .

Proteómica

La proteómica, el estudio a gran escala de proteínas, a menudo utiliza péptidos sintéticos como estándares o sondas. This compound se utiliza para sintetizar estos péptidos, que luego se pueden utilizar para identificar y cuantificar proteínas en muestras biológicas complejas. La precisión de esta síntesis afecta directamente la calidad de los análisis proteómicos .

Descubrimiento de fármacos

En el descubrimiento de fármacos, This compound se utiliza para crear péptidos que pueden actuar como fármacos potenciales o como parte de sistemas de administración de fármacos. Su papel en la síntesis de péptidos altamente puros y bien definidos lo convierte en una herramienta indispensable en las primeras etapas del desarrollo de fármacos .

Bioconjugación

This compound: también se emplea en técnicas de bioconjugación, donde los péptidos se unen a otras moléculas, como fármacos, colorantes fluorescentes o nanopartículas. Este proceso es crucial para crear terapias dirigidas y herramientas de diagnóstico. El grupo éster pentafluorofenilo de this compound reacciona con nucleófilos, facilitando el proceso de conjugación .

Biología estructural

En biología estructural, los péptidos sintéticos hechos con This compound se utilizan para estudiar las interacciones y la conformación de proteínas. Estos péptidos pueden imitar secciones de proteínas y ayudan a dilucidar la base estructural de la función de las proteínas, lo cual es clave para comprender los mecanismos de la enfermedad y desarrollar tratamientos .

Cada una de estas aplicaciones demuestra la versatilidad y la importancia de this compound en la investigación científica, particularmente en los campos de la síntesis de péptidos y el estudio de proteínas. La capacidad del compuesto para incorporarse a los péptidos y luego eliminarse limpiamente lo convierte en un elemento básico en el conjunto de herramientas de cualquier químico de péptidos. Las propiedades específicas de this compound, como su peso molecular de 519,46 g/mol y su fórmula empírica

C27H22F5NO4 C_{27}H_{22}F_{5}NO_{4} C27H22F5NO4

, lo hacen adecuado para estas aplicaciones precisas .Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group is introduced to the amino acid isoleucine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Formation of Pentafluorophenyl Ester: The Fmoc-protected isoleucine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Fmoc-Ile-OPfp.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Fmoc-Ile-OPfp undergoes nucleophilic substitution reactions where the pentafluorophenyl ester is replaced by an amine group from another amino acid, forming a peptide bond.

Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the Fmoc group and releases the free amine.

Common Reagents and Conditions:

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Deprotection Reagents: Piperidine, diethylamine

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products:

- **

Actividad Biológica

Fmoc-Ile-OPfp (Nα-Fmoc-isoleucine 1-(3,4-dimethoxyphenyl)-2-pyridylphosphonate) is a compound used primarily in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity has been investigated in various contexts, including its role in drug development and its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used for the protection of amino groups in peptide synthesis. The OPfp moiety serves as an active ester, facilitating efficient coupling reactions with amino acids during peptide formation. The stability and reactivity of this compound make it a valuable intermediate in synthesizing bioactive peptides.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Research has indicated that derivatives of Fmoc-protected amino acids exhibit varying levels of cytotoxicity against cancer cell lines. For instance, studies on similar compounds have shown that modifications to the amino acid structure can significantly alter their IC50 values, indicating their potential as anticancer agents .

- Antimicrobial Activity : Certain Fmoc-modified peptides have demonstrated antimicrobial properties. For example, peptides synthesized using Fmoc-protected amino acids have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Self-Assembly Behavior : Fmoc-Ile has been observed to form self-assembled structures under specific conditions. These structures can exhibit unique morphologies such as fibers or tubes, which may have implications for drug delivery systems or tissue engineering applications .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various Fmoc-protected peptides, including those containing isoleucine. The results showed that the incorporation of isoleucine significantly enhanced the cytotoxic potency against A549 lung cancer cells, with IC50 values reported as low as 4.5 nM for certain derivatives . This highlights the importance of amino acid selection in designing effective anticancer agents.

| Peptide Structure | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Ile-Peptide A | 4.5 | A549 |

| Fmoc-Ile-Peptide B | 48 | A549 |

| Fmoc-Ile-Peptide C | 645 | A549 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from Fmoc-protected amino acids. The study found that specific sequences exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Cell Membrane Interaction : Many bioactive peptides interact with cell membranes, leading to increased permeability or disruption, which can result in cell death.

- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, interfering with metabolic pathways essential for cell survival.

- Gene Expression Modulation : Some peptides can influence gene expression by interacting with transcription factors or other regulatory proteins.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHSHLNJGPS-RZFZLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544410 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-89-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-isoleucin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.